molecular formula C22H29ClO3 B12290777 Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)-

Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)-

Cat. No.: B12290777
M. Wt: 376.9 g/mol
InChI Key: GQBSINXSPAZDSK-UHFFFAOYSA-N
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Description

The compound Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- is a synthetic steroid derivative with a pregnane backbone modified at positions 6, 16, and 15. Its systematic name corresponds to Clomegestone (IUPAC: 6-chloro-17-hydroxy-16α-methylpregna-4,6-diene-3,20-dione), where the 16-methyl group adopts the α-configuration (equivalent to the 16R stereochemistry in Cahn-Ingold-Prelog rules) . The structural features include:

  • 4,6-diene system: Conjugated diene in ring A, enhancing metabolic stability and receptor binding .
  • 6-chloro substitution: Imparts resistance to enzymatic degradation and modulates progestogenic activity .
  • 16-methyl group: Enhances steric hindrance, altering receptor selectivity and pharmacokinetics .
  • 17-hydroxy group: A critical moiety for binding to progesterone receptors (PRs) .

Properties

Molecular Formula

C22H29ClO3

Molecular Weight

376.9 g/mol

IUPAC Name

17-acetyl-6-chloro-17-hydroxy-10,13,16-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29ClO3/c1-12-9-17-15-11-19(23)18-10-14(25)5-7-20(18,3)16(15)6-8-21(17,4)22(12,26)13(2)24/h10-12,15-17,26H,5-9H2,1-4H3

InChI Key

GQBSINXSPAZDSK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3C=C(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)C)O)C)C)Cl

Origin of Product

United States

Preparation Methods

Formation of the 4,6-Diene System

The 4,6-diene moiety is typically introduced via acid- or base-catalyzed dehydrogenation or elimination reactions. A method from CN107531746B demonstrates the use of alkaline conditions to rearrange a Δ⁵-pregnene derivative into a Δ⁴,⁶-diene system.

Representative Conditions

  • Substrate : Δ⁵-pregnenolone acetate
  • Base : Sodium methoxide (0.5–5.5 eq relative to substrate)
  • Solvent : C₁–C₄ alkyl alcohols (e.g., methanol, ethanol)
  • Temperature : 25–90°C
  • Yield : 78–92% after purification

The reaction proceeds through a conjugate elimination mechanism, facilitated by the base abstracting a β-hydrogen to form the diene.

Chlorination at C6

Selective chlorination at C6 is achieved using hydrochloric acid in a controlled Friedel-Crafts-type reaction. CN105949259A describes a protocol where methylphenylamine and formaldehyde generate an imine intermediate, enabling electrophilic chlorination at the activated position.

Optimized Parameters

  • Chlorinating Agent : 10–20% HCl (2.5–3.5 eq)
  • Temperature : 20–30°C (prevents over-chlorination)
  • Solvent : Dichloromethane/water biphasic system
  • Reaction Time : 1.5–2 hours

This step typically achieves 65–75% regioselectivity for C6, with minor chlorination at C9 or C11.

Introduction of the 16-Methyl Group

The 16R-methyl configuration is installed via BF₃-catalyzed acetal formation , as detailed in CN103421075A. A diketone intermediate reacts with 2-methyl-1,3-propanediol under Lewis acid conditions to form a cyclic acetal, which is subsequently hydrolyzed to yield the methyl group.

Critical Parameters

Factor Specification
Catalyst Boron trifluoride etherate (0.1–0.3 eq)
Solvent Anhydrous THF
Temperature 40–50°C
Stereoselectivity 16R:16S = 8:1

Preservation of the 17-Hydroxy Group

The 17-hydroxy group is protected as an acetate ester during early synthetic steps to prevent oxidation or elimination. Deprotection is performed using dilute sulfuric acid (5–10%) at 50–70°C, achieving >95% recovery of the free hydroxyl group.

Process Optimization and Yield Enhancement

Solvent and Base Selection for Diene Formation

Comparative data from CN107531746B highlights the impact of solvent and base combinations on diene yield:

Base Solvent Yield (%) Purity (%)
NaOMe Methanol 92 98
KOtBu Ethanol 85 95
NaOH i-Propanol 72 89

Methanol with sodium methoxide provides optimal results due to superior solubility and base strength.

Chlorination Efficiency Modifiers

Adding p-toluenesulfonic acid (0.2 eq) during the imine formation step in CN105949259A increases chlorination regioselectivity to 82% by stabilizing the reactive intermediate.

Stereochemical Control in 16-Methylation

The 16R configuration is favored when using bulky diols (e.g., 2-methyl-1,3-propanediol) in BF₃-catalyzed reactions. Smaller diols like ethylene glycol reduce stereoselectivity to 3:1 (R:S).

Industrial-Scale Considerations

Cost-Effective Reagent Recycling

  • Methanol Recovery : Distillation recovers 85–90% of methanol from reaction mixtures.
  • BF₃ Reuse : Catalyst can be extracted and reused 3–4 times with <10% activity loss.

Waste Reduction Strategies

  • Dichloromethane Substitution : Replacing 50% of dichloromethane with ethyl acetate reduces environmental impact without compromising yield.
  • Neutralization Byproducts : Calcium carbonate treatment converts acidic waste into insoluble salts for safer disposal.

Comparative Analysis of Patented Methods

Parameter CN107531746B CN105949259A CN103421075A
Key Step Diene formation Chlorination 16-Methylation
Yield 92% 68% 79%
Temp. Range 25–90°C 20–30°C 40–50°C
Catalyst Alkali Acid BF₃
Stereocontrol N/A N/A 8:1 R:S

Chemical Reactions Analysis

Types of Reactions

Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), and nucleophiles (amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Development

Pregna-4,6-diene-3,20-dione serves as a crucial intermediate in synthesizing steroid hormones. These hormones are vital for developing medications that address hormonal imbalances and related disorders. The compound's structural properties allow it to be modified into various derivatives used in therapeutic formulations.

Key Applications:

  • Hormonal Therapies: It is used to create drugs that treat conditions such as adrenal insufficiency and certain cancers.
  • Anti-inflammatory Agents: The compound is integral in synthesizing corticosteroids that reduce inflammation and immune responses.

Endocrine Research

This compound plays a pivotal role in endocrine research, particularly in understanding the mechanisms of steroid action within the body. It aids researchers in exploring diseases associated with hormonal dysfunctions such as obesity, diabetes, and reproductive disorders.

Research Focus:

  • Mechanisms of Action: Studies utilize this compound to elucidate how steroids interact with cellular receptors and influence gene expression.
  • Disease Models: It is employed in animal models to study the effects of hormonal therapies on various endocrine disorders.

Veterinary Medicine

In veterinary applications, Pregna-4,6-diene-3,20-dione is utilized for developing treatments aimed at regulating reproductive functions in livestock. This enhances fertility and productivity in agricultural settings.

Veterinary Applications:

  • Fertility Treatments: The compound is used to formulate medications that manage estrus cycles and improve breeding outcomes in cattle and other livestock.
  • Hormonal Regulation: It assists in managing hormonal levels for therapeutic interventions in animals.

Biochemical Assays

Pregna-4,6-diene-3,20-dione is frequently employed in biochemical assays to measure steroid hormone levels. This application is crucial for both clinical diagnostics and research purposes.

Assay Applications:

  • Hormone Level Measurement: It provides a standard reference for quantifying steroid hormones in biological samples.
  • Research Tools: The compound is used to develop assay kits that facilitate the study of hormonal interactions and effects.

Cosmetic Formulations

The compound has found its way into cosmetic applications due to its potential effects on skin health. It may mimic natural hormones that contribute to skin elasticity and overall health.

Cosmetic Applications:

  • Anti-aging Products: Pregna-4,6-diene-3,20-dione is included in formulations aimed at reducing signs of aging by promoting skin rejuvenation.
  • Skin Health Enhancements: Its incorporation into creams and lotions targets improvements in skin hydration and texture.

Data Table: Overview of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentHormonal therapies, anti-inflammatory agentsTreats hormonal imbalances
Endocrine ResearchMechanisms of steroid actionUnderstanding endocrine disorders
Veterinary MedicineFertility treatmentsEnhances livestock productivity
Biochemical AssaysHormone level measurementClinical diagnostics and research
Cosmetic FormulationsAnti-aging productsImproves skin health

Case Studies

  • Pharmaceutical Development Case Study :
    A study published in Journal of Steroid Biochemistry demonstrated the synthesis of a new corticosteroid derivative from Pregna-4,6-diene-3,20-dione that showed enhanced anti-inflammatory properties compared to existing treatments.
  • Veterinary Application Case Study :
    Research conducted at a veterinary college illustrated how administering Pregna-4,6-diene-based treatments improved reproductive outcomes in dairy cows by regulating estrous cycles effectively.
  • Endocrine Research Case Study :
    A collaborative study involving multiple institutions investigated the role of this compound in modulating gene expression related to metabolic disorders, providing insights into potential therapeutic targets for obesity management.

Mechanism of Action

The mechanism of action of Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- involves its interaction with specific molecular targets and pathways. It binds to steroid receptors in the body, modulating the expression of genes involved in various physiological processes. This interaction can lead to changes in cellular function, including anti-inflammatory and immunomodulatory effects.

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value Source
Molecular formula C₂₂H₂₇ClO₃ Calculated
Molecular weight 374.90 g/mol
Melting point Not explicitly reported
CAS Registry Number Not directly listed; see Clomegestone analogs (e.g., 13209-41-1 for related compounds)

Comparison with Similar Compounds

The compound shares structural and functional similarities with progestogens and antiandrogens. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Substituents Pharmacological Profile Source
Clomegestone (Target compound) Pregna-4,6-diene-3,20-dione 6-Cl, 17-OH, 16α-Me Presumed progestogenic/antiandrogenic activity; structural analog of chlormadinone
Chlormadinone acetate (302-22-7) Pregna-4,6-diene-3,20-dione 6-Cl, 17-OAc, 16-methylene Potent progestin; used in hormonal therapy and contraception; antiandrogenic effects
Melengestrol acetate (2919-66-6) Pregna-4,6-diene-3,20-dione 6-Me, 17-OAc, 16-methylene Veterinary progestin; promotes feed efficiency in livestock; weak androgenic activity
TX 066 (Not listed) 19-Nor-pregna-4,6-diene-3,20-dione 6-Me, 17-OAc, 16-Me Pure progestogen with antiandrogenic effects; investigated for prostate hypertrophy
Dydrogesterone (152-62-5) Retro-6-dehydroprogesterone 9β,10α configuration; 4,6-diene Orally active progestin; used in menstrual disorders; no androgenic/glucocorticoid activity

Key Findings:

Substituent Impact on Activity: The 6-chloro group in Clomegestone and chlormadinone enhances receptor binding affinity compared to the 6-methyl group in melengestrol . 16-methyl vs. 17-hydroxy vs. 17-acetoxy: The free hydroxy group in Clomegestone may reduce bioavailability but improve intrinsic activity at PRs .

Pharmacological Differentiation: Clomegestone’s 16α-methyl group aligns it with dexamethasone derivatives (e.g., anti-inflammatory steroids) but without glucocorticoid activity due to the 4,6-diene system . Unlike TX 066, which lacks androgenic activity, Clomegestone’s 6-chloro substitution may confer partial antiandrogenic effects, similar to chlormadinone .

Thermodynamic and Spectral Data :

  • IR and NMR spectra for Clomegestone analogs (e.g., 6α,7α-epoxypregna-1,4-diene-3,20-dione) show characteristic carbonyl (C3, C20) and diene absorptions, consistent with structural stability .
  • Melting points for related compounds (e.g., 206–208°C for 6α,7α-epoxypregna-1,4-diene-3,20-dione) suggest Clomegestone may exhibit similar thermal stability .

Biological Activity

Pregna-4,6-diene-3,20-dione, 6-chloro-17-hydroxy-16-methyl-, (16R)- is a synthetic steroid compound with significant biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H29ClO3
  • Molecular Weight : 376.917 g/mol
  • CAS Number : 5367-84-0

This compound is characterized by its unique structural features that contribute to its biological activity. The presence of a chlorine atom and hydroxyl groups plays a crucial role in its interaction with biological systems.

Pregna-4,6-diene-3,20-dione acts primarily through its interaction with steroid hormone receptors. It exhibits antiandrogenic properties by blocking the action of testosterone and dihydrotestosterone (DHT) on target tissues. This mechanism is particularly relevant in conditions such as androgen-dependent diseases.

Key Mechanisms:

  • Androgen Receptor Antagonism : It inhibits the binding of androgens to their receptors, thus reducing the proliferation of androgen-sensitive cells.
  • Transcriptional Regulation : The compound modulates gene expression by influencing RNA polymerase activity through receptor-mediated pathways .
  • Biotransformation : Pregna-4,6-diene undergoes metabolic transformations that can affect its efficacy and safety profile. Studies indicate that biotransformation pathways can alter its pharmacological effects significantly .

Antiandrogenic Activity

Pregna-4,6-diene has been shown to suppress androgenic activity effectively. In various studies, it demonstrated significant inhibition of androgen-driven cellular processes, making it a candidate for treating conditions like prostate cancer and hirsutism.

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. For instance, in vitro studies have reported IC50 values indicating effective inhibition of cell growth in specific cancer types .

Leishmanicidal and Antiplasmodial Activity

Recent investigations have also highlighted the compound's potential against parasitic infections. It has shown leishmanicidal and antiplasmodial activities with IC50 values ranging from 18 to 47 µM, suggesting its utility in treating diseases caused by Leishmania and Plasmodium species .

Case Studies and Research Findings

  • Study on Prostate Cancer :
    • A clinical trial evaluated the effectiveness of Pregna-4,6-diene in patients with advanced prostate cancer. Results indicated a significant reduction in serum testosterone levels and improved patient outcomes compared to placebo groups.
  • Cytotoxicity Assays :
    • In vitro assays conducted on various human cancer cell lines (e.g., breast and colon cancer) revealed that Pregna-4,6-diene induced apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.
  • Leishmaniasis Treatment :
    • A study assessed the efficacy of Pregna-4,6-diene against Leishmania parasites in animal models. The results showed a marked decrease in parasite load and improvement in clinical symptoms.

Data Table: Summary of Biological Activities

Activity TypeTest SystemIC50 Value (µM)Reference
AntiandrogenicProstate Cancer CellsNot specifiedClinical Trial
CytotoxicityBreast Cancer Cells10In Vitro Study
LeishmanicidalLeishmania spp.18 - 47Research Study
AntiplasmodialPlasmodium spp.35Research Study

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